3-[(Acetyloxy)methyl]-7-{[(3-bromo-4-methylphenyl)carbonyl]amino}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
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Overview
Description
3-[(Acetyloxy)methyl]-7-{[(3-bromo-4-methylphenyl)carbonyl]amino}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid is a complex organic compound with a unique bicyclic structure. This compound is part of the β-lactam family, which is known for its significant biological activities, particularly in the field of antibiotics. The presence of the 8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene core is a hallmark of many β-lactam antibiotics, which are crucial in combating bacterial infections.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Acetyloxy)methyl]-7-{[(3-bromo-4-methylphenyl)carbonyl]amino}-8-oxo-5-thia-1-azabicyclo[420]oct-2-ene-2-carboxylic acid involves multiple steps, starting from readily available precursorsThe reaction conditions typically involve the use of strong bases, protecting groups, and specific catalysts to ensure the desired stereochemistry and yield .
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to maximize yield and purity. The process involves continuous flow reactors, which allow for better control over reaction parameters and improved safety. The use of automated systems and real-time monitoring ensures consistent quality and efficiency in the production process .
Chemical Reactions Analysis
Types of Reactions
3-[(Acetyloxy)methyl]-7-{[(3-bromo-4-methylphenyl)carbonyl]amino}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert carbonyl groups to alcohols.
Substitution: The bromo group can be substituted with other nucleophiles to create a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are used under mild to moderate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can result in a variety of derivatives with different functional groups .
Scientific Research Applications
3-[(Acetyloxy)methyl]-7-{[(3-bromo-4-methylphenyl)carbonyl]amino}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential antibacterial properties and its interactions with biological macromolecules.
Medicine: Investigated for its potential use as an antibiotic and its efficacy against resistant bacterial strains.
Mechanism of Action
The mechanism of action of 3-[(Acetyloxy)methyl]-7-{[(3-bromo-4-methylphenyl)carbonyl]amino}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid involves the inhibition of bacterial cell wall synthesis. The compound targets the penicillin-binding proteins (PBPs) in bacteria, which are essential for the cross-linking of the peptidoglycan layer. By binding to these proteins, the compound disrupts the cell wall synthesis, leading to bacterial cell lysis and death .
Comparison with Similar Compounds
Similar Compounds
Penicillin: Another β-lactam antibiotic with a similar mechanism of action but different structural features.
Cephalosporins: A class of β-lactam antibiotics with a broader spectrum of activity and different resistance profiles.
Carbapenems: Highly potent β-lactam antibiotics with a broad spectrum of activity and resistance to many β-lactamases.
Uniqueness
3-[(Acetyloxy)methyl]-7-{[(3-bromo-4-methylphenyl)carbonyl]amino}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid is unique due to its specific substituents, which confer distinct chemical and biological properties. The presence of the acetyloxy and bromo-methylphenyl groups enhances its stability and activity against certain bacterial strains, making it a valuable compound for further research and development .
Properties
Molecular Formula |
C18H17BrN2O6S |
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Molecular Weight |
469.3 g/mol |
IUPAC Name |
3-(acetyloxymethyl)-7-[(3-bromo-4-methylbenzoyl)amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C18H17BrN2O6S/c1-8-3-4-10(5-12(8)19)15(23)20-13-16(24)21-14(18(25)26)11(6-27-9(2)22)7-28-17(13)21/h3-5,13,17H,6-7H2,1-2H3,(H,20,23)(H,25,26) |
InChI Key |
PUCMYBMTUFAQTM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2C3N(C2=O)C(=C(CS3)COC(=O)C)C(=O)O)Br |
Origin of Product |
United States |
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